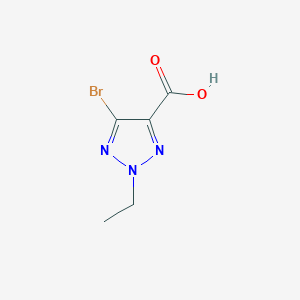

5-Bromo-2-ethyltriazole-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Bromo-2-ethyltriazole-4-carboxylic acid is a compound of interest in the field of organic chemistry, particularly for its potential as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its structural features, including the bromine atom and the triazole ring, make it a versatile reactant for nucleophilic substitution reactions, cycloadditions, and as a precursor in the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of related triazole derivatives often involves the cyclization of azides with terminal alkynes, a reaction that can be catalyzed by various metals, including ruthenium. This method, known for its regioselectivity and efficiency, could be adapted for synthesizing 5-Bromo-2-ethyltriazole-4-carboxylic acid by choosing appropriate starting materials and reaction conditions (Ferrini et al., 2015).

Molecular Structure Analysis

The molecular structure of triazole derivatives, closely related to 5-Bromo-2-ethyltriazole-4-carboxylic acid, has been elucidated using techniques such as X-ray crystallography. These studies reveal important structural parameters, such as bond lengths and angles, that contribute to the stability and reactivity of the molecule. For instance, Wang and Dong (2009) detailed the crystal structure of a related triazole compound, providing insights into the molecular geometry that could be relevant for understanding 5-Bromo-2-ethyltriazole-4-carboxylic acid (Wang & Dong, 2009).

Scientific Research Applications

Structural and Spectroscopic Studies

The compound 5-Bromo-2-ethyltriazole-4-carboxylic acid and its derivatives have been studied for their structural and spectroscopic characteristics. For instance, the title compound 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide was synthesized from 5-bromoindazole-3-carboxylic acid methylester and characterized using various spectroscopic techniques. The study provides valuable insights into the bond lengths, angles, and crystal packing of the compound, highlighting its potential application in material sciences and molecular engineering (Anuradha et al., 2014).

Synthesis of Novel Compounds

The structural versatility of 5-Bromo-2-ethyltriazole-4-carboxylic acid allows it to be a precursor in the synthesis of novel compounds. For example, the compound 5-(4-bromophenylamino)-2-methylsulfanylmethyl-2H-1,2,3-triazol-4-carboxylic acid ethyl ester was synthesized from p-bromoaniline. The product's structure was investigated using X-ray crystallographic, NMR, MS, and IR techniques, demonstrating the compound's potential as a building block in organic synthesis and pharmaceutical research (Wang & Dong, 2009).

Application in Organic Chemistry and Catalysis

The derivatives of 5-Bromo-2-ethyltriazole-4-carboxylic acid have been employed in various organic reactions and catalysis. For instance, the ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates has been reported for the preparation of triazole-based scaffolds. This process offers a solution to the challenge posed by the Dimroth rearrangement and provides a pathway for creating biologically active compounds and peptidomimetics (Ferrini et al., 2015).

Antimicrobial and Biological Evaluation

Some derivatives of 5-Bromo-2-ethyltriazole-4-carboxylic acid have been evaluated for their antimicrobial properties. For instance, the synthesis of a novel series of 1-((5-bromobenzofuran-2-yl)methyl)-4-substituted phenyl-1H-1,2,3-triazoles exhibited antimicrobial activities against various bacterial strains, indicating their potential in the development of new antimicrobial agents (Sanjeeva et al., 2021).

Safety and Hazards

properties

IUPAC Name |

5-bromo-2-ethyltriazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrN3O2/c1-2-9-7-3(5(10)11)4(6)8-9/h2H2,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXADUESUEHSHNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1N=C(C(=N1)Br)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-ethyltriazole-4-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3,5-Bis(methoxycarbonyl)-4-methylthiophene-2-sulfonamido]-4-(methylsulfanyl)butanoic acid](/img/structure/B2490194.png)

![2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2490198.png)

![3-(4-Isopropylphenyl)-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2490199.png)

![1,2-Diazaspiro[2.5]oct-1-en-6-amine hydrochloride](/img/structure/B2490216.png)